molecular formula C6H3F2NO2 B1216864 2,5-Difluoronitrobenzene CAS No. 364-74-9

2,5-Difluoronitrobenzene

Cat. No. B1216864
CAS RN: 364-74-9
M. Wt: 159.09 g/mol
InChI Key: XNJAYQHWXYJBBD-UHFFFAOYSA-N
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Description

2,5-Difluoronitrobenzene (2,5-DFNB) is an important organic compound which has been studied extensively in recent decades. It is a nitroaromatic compound that has been used in a variety of applications, including as a synthetic intermediate in organic synthesis, as a pharmaceutical intermediate, and as a research tool in scientific studies.

Scientific Research Applications

Metabolic Pathways

2,5-Difluoronitrobenzene has distinct metabolic pathways when compared to its analogue, 2,5-difluoroaminobenzene. A study by (Rietjens et al., 1995) revealed that while 2,5-difluoroaminobenzene primarily undergoes cytochrome P450 catalyzed aromatic hydroxylation, this compound predominantly metabolizes through glutathione conjugation. This results in the excretion of specific metabolites like 5-fluoro-2-(N-acetylcysteinyl)-nitrobenzene and fluoride anions. The differences in metabolic pathways between these analogues were attributed to their distinct molecular orbital characteristics.

Spectroscopic Analysis

The molecular structure and vibrational analysis of this compound have been investigated using Hartree-Fock (HF) and density functional theory (DFT) methods. As reported by (Saravanan et al., 2017), these studies provided insights into the potential energy distribution and fundamental vibrations of the compound. Electronic absorption spectra predicted using time-dependent DFT methods showed good agreement with experimental data.

Thermodynamic Studies

A comprehensive thermodynamic study on difluoronitrobenzene isomers, including this compound, was conducted by (Ribeiro da Silva et al., 2010). This study provided valuable data on the standard molar enthalpies of formation in various phases (liquid and gaseous), which are critical for understanding the stability and reactivity of these compounds.

Chemical Synthesis

The synthesis of this compound has been optimized for high output in continuous flow systems. (Yu et al., 2013) developed a practical continuous nitration process yielding this compound with high efficiency. This advancement is significant for industrial-scale production, highlighting the compound's utility in chemical synthesis.

Structural and Molecular Studies

Studies on the internal rotation potential and structure of fluorine-substituted nitrobenzenes, including this compound, provide insights into their molecular dynamics. (Larsen & Nielsen, 2014) used microwave spectroscopy supported by quantum chemical calculations to investigate these aspects, contributing to a deeper understanding of the physical properties of such compounds.

Safety and Hazards

2,5-Difluoronitrobenzene is harmful to the skin, eyes, and respiratory system . It may be toxic if inhaled or swallowed . Prolonged exposure should be avoided and vapor should not be breathed . It is recommended to use personal protective equipment, including dust masks, eyeshields, and gloves when handling this compound . It should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 2,5-Difluoronitrobenzene is the respiratory system . The compound interacts with this system, leading to various physiological changes.

Mode of Action

It is known that the compound interacts with its targets in the respiratory system, leading to changes in the system’s function .

Biochemical Pathways

This compound is metabolized through two main pathways. For the aminobenzene, cytochrome P450 catalysed aromatic hydroxylation presents the main metabolic pathway. This compound was predominantly metabolised through glutathione conjugation leading to excretion of 5-fluoro-2-(N-acetylcysteinyl)-nitrobenzene and fluoride anions, and, to a minor extent, through cytochrome P450 catalysed hydroxylation and nitroreduction .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized in the proximal tubular cells, and the metabolites are detected using 19F-NMR . This method allows a direct and specific detection of the fluorinated metabolites formed, at a detection limit of 1 microM for an .

Result of Action

It is known that the compound can cause irritation to the eyes and skin, and it can also cause respiratory system toxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Additionally, it is recommended to take precautionary measures against static discharges and to remove all sources of ignition when handling the compound .

Biochemical Analysis

Biochemical Properties

2,5-Difluoronitrobenzene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with glutathione, forming a glutathionyl conjugate. This interaction is crucial for the detoxification and biotransformation of this compound in biological systems . The compound’s nitro group can undergo reduction, while the fluorine atoms can participate in nucleophilic substitution reactions, making it a versatile reagent in biochemical studies.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways. This can result in changes in gene expression, particularly those involved in antioxidant defense mechanisms . Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to and inhibit specific enzymes, such as cytochrome P450 enzymes, which are involved in its metabolic biotransformation . This inhibition can lead to the accumulation of reactive intermediates, contributing to its cytotoxic effects. Furthermore, this compound can interact with DNA and proteins, causing structural modifications that affect their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with persistent oxidative stress and cellular damage, highlighting the importance of monitoring its effects over time in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be effectively metabolized and excreted. At higher doses, this compound can cause significant toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity. It is crucial to determine the appropriate dosage range to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 and glutathione S-transferase . The compound undergoes biotransformation to form various metabolites, including glutathionyl conjugates. These metabolic pathways play a crucial role in the detoxification and elimination of this compound from the body. Additionally, the compound’s metabolism can affect metabolic flux and alter the levels of key metabolites in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in organs involved in detoxification, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct this compound to these subcellular locations, where it can exert its biochemical effects. The localization of the compound can impact its activity and function, influencing cellular processes and responses.

properties

IUPAC Name

1,4-difluoro-2-nitrobenzene
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InChI

InChI=1S/C6H3F2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H
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InChI Key

XNJAYQHWXYJBBD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])F
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Molecular Formula

C6H3F2NO2
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DSSTOX Substance ID

DTXSID60189921
Record name 2,5-Difluoronitrobenzene
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Molecular Weight

159.09 g/mol
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Physical Description

Light yellow liquid; [Alfa Aesar MSDS]
Record name 2,5-Difluoronitrobenzene
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Vapor Pressure

0.35 [mmHg]
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CAS RN

364-74-9
Record name 2,5-Difluoronitrobenzene
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Synthesis routes and methods

Procedure details

To a cooled solution (0°-5° C./-15° C. with CO2 /acetone/water) of conc. sulfuric acid (600 ml) and 90% nitric acid (330 ml) in a three-necked flask equipped with a mechanical stirrer and thermometer was added 1,4-difluorobenzene dropwise (300 g., 2.63 moles) over 2.5 hours. After an additional 30 min. stirring, the mixture was carefully poured into ice and extracted with ethyl ether (3×600 ml). The organic layers were washed with brine, water, 5% sodium bicarbonate solution, dried over (Na2SO4) and evaporated in vacuo. The orange liquid was distilled under vacuum to obtain 1,4-difluoro-2-nitrobenzene, b.p. 102°-105° C. at 30 torr.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 2,5-Difluoronitrobenzene?

A1: this compound (2,5-DFNB) is an aromatic compound. Key structural characteristics include:

  • Spectroscopic Data: Detailed spectroscopic analysis, including FT-IR, FT-Raman, UV-Vis, and NMR, has been performed on 2,5-DFNB. [, ] These studies provide valuable insights into its vibrational frequencies, electronic transitions, and nuclear spin interactions, which are crucial for understanding its structure and properties.

Q2: How does the structure of this compound relate to its metabolic pathways?

A2: Research has shown that the metabolic pathways of 2,5-DFNB differ from those of its structural analog, 2,5-difluoroaminobenzene. [] While the specific metabolic transformations were not elaborated upon in the provided abstracts, this difference highlights the importance of the nitro group in influencing the compound's metabolic fate. Further investigation into these pathways is crucial for understanding potential toxicological implications.

Q3: Can you explain the thermodynamic properties of this compound and its isomers?

A3: Experimental and computational studies have determined key thermodynamic properties of 2,5-DFNB and its isomers (2,4-DFNB and 3,4-DFNB). These properties include: []

    Q4: What is known about the toxicity of this compound?

    A4: While the provided research focuses on physicochemical and metabolic aspects of 2,5-DFNB, one study used the compound as a model to investigate the role of transport systems in renal proximal tubular cell toxicity. [] The study highlighted how the compound's glutathione conjugate (a detoxification product) exhibited varying toxicity depending on its location (apical or basolateral) within the renal tubules. This suggests that transport and metabolism play crucial roles in the compound's potential for toxicity.

    Q5: Are there any industrial applications for this compound?

    A5: One of the provided abstracts describes a continuous flow process for the selective nitration of para-difluorobenzene to produce 2,5-DFNB. [] This high-yield synthesis (98%) highlights the potential for efficient and scalable production. While the specific application of 2,5-DFNB wasn't mentioned, the development of an industrial-scale synthesis suggests potential use as an intermediate in the production of other chemicals, such as pharmaceuticals or agrochemicals.

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